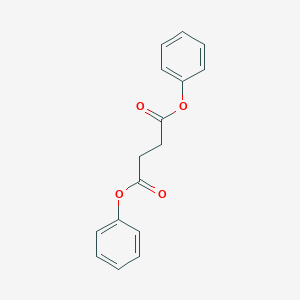

Diphenyl succinate

Description

Significance of Diester Compounds in Contemporary Chemical Synthesis

Diester compounds, characterized by the presence of two ester functional groups, are significant intermediates and building blocks in modern organic synthesis fiveable.me. The dual ester functionalities offer versatile reaction sites, enabling a wide array of chemical transformations. Diesters are particularly important in reactions involving intramolecular cyclization, such as the Dieckmann cyclization, which is a type of intramolecular Claisen condensation reaction used to form cyclic β-keto esters fiveable.meijraset.com. The ability of diesters to participate in such cyclizations makes them valuable for constructing complex cyclic and polycyclic molecular structures fiveable.me. Furthermore, diesters can be synthesized through various methods, including the reaction of dicarboxylic acids with alcohols or the reaction of alcohols with dicarboxylic acid esters fiveable.me. Their reactivity and the diverse methods for their formation underscore their importance as synthetic tools for creating a wide range of organic molecules, including those with biological activity ijraset.comresearchgate.net.

Role of Diphenyl Succinate (B1194679) in Enabling Diverse Synthetic Pathways

Diphenyl succinate serves as a versatile reagent and intermediate in diverse synthetic pathways. Its structure allows it to participate in various chemical reactions typical of esters, including hydrolysis and transesterification smolecule.com. Hydrolysis of this compound in the presence of an acid or base catalyst yields succinic acid and phenol (B47542) smolecule.com. Transesterification with different alcohols can lead to the formation of other succinic acid esters smolecule.com.

Beyond simple ester reactions, this compound can be employed as a starting material or intermediate in the synthesis of more complex organic molecules smolecule.com. For instance, it can be used in the preparation of para-quinone methides, which are intermediates found in various pharmaceuticals shokubai.org. The compound's potential as a building block for supramolecular structures or as a ligand in metal complexes is also being explored evitachem.com. Research has also investigated diphenyl ether ester derivatives, structurally related to this compound, for their potential as fungicides targeting succinate dehydrogenase acs.orgacs.org.

The synthesis of this compound itself can be achieved through methods such as the esterification of succinic acid with phenol shokubai.org. One reported method involves the reaction of succinic acid with phenol in the presence of a catalyst like H⁺-zeolite β, achieving high yields under optimized conditions shokubai.orgresearchgate.net. Another historical method involved the reaction of succinic acid with phenol using phosphorus oxychloride orgsyn.orgorgsyn.org.

The versatility of this compound in synthesis is highlighted by its use in reactions like the Stobbe condensation, where dialkyl succinate esters react with aldehydes or ketones to form alkylidene succinic acid derivatives google.com. While this compound is a diaryl ester rather than a dialkyl ester, the succinate core's reactivity in such condensation reactions is a key aspect of its synthetic utility.

Historical Context of this compound Investigation in Academic Chemistry

The investigation of succinic acid derivatives, including diesters like this compound, has a history rooted in academic chemistry's exploration of organic compounds and their reactivity. Early studies in organic chemistry focused on the synthesis and characterization of various functional groups and their transformations nih.govunivie.ac.at. The esterification of carboxylic acids with alcohols or phenols to form esters has been a fundamental reaction in organic chemistry for many years fiveable.mewisdomlib.org.

Specific methods for preparing this compound have been reported in academic literature dating back to the late 19th and early 20th centuries orgsyn.org. These early investigations laid the groundwork for understanding the reactivity of succinic acid esters and their potential in synthesis. For example, methods involving the reaction of succinic acid with phenol catalyzed by reagents like phosphorus pentoxide or the use of succinyl chloride were explored orgsyn.org. These historical methods, while perhaps less efficient or environmentally friendly than modern approaches, demonstrate the long-standing interest in synthesizing and utilizing this compound in academic research.

The study of diesters in reactions like the Claisen and Dieckmann condensations also has a rich history in academic settings, contributing to the broader understanding of carbon-carbon bond formation and cyclic compound synthesis fiveable.meijraset.com. This compound, as a representative diester, has likely been a subject of investigation within this historical context, serving as a model compound for exploring the scope and limitations of various reactions involving ester functionalities.

While specific historical research findings solely focused on this compound in isolation are not extensively detailed in the provided search results, its presence in early synthetic procedures and its classification within the significant class of diester compounds indicate its historical relevance in the development of organic synthesis methodologies within academic chemistry.

Data Table: Synthesis of this compound

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Source |

| Succinic acid, Phenol | H⁺-Zeolite β (Si/Al~150) | Toluene (B28343) | 110 | 24 | 96 | researchgate.net |

| Succinic acid, Phenol | Phosphorus oxychloride | Benzene (B151609) (as co-solvent) | Steam bath (~100) | 1.25 + 1 | 62-67 | orgsyn.orgorgsyn.org |

Classical and Contemporary Synthetic Routes to this compound

Various methods have been developed for the synthesis of this compound, ranging from classical approaches to more contemporary catalytic strategies.

Esterification Reactions for this compound Formation

The primary method for synthesizing this compound involves the esterification of succinic acid with phenol.

Direct esterification of succinic acid with phenol is a significant route for this compound synthesis. This reaction can be effectively catalyzed by solid acids, offering advantages in terms of catalyst recovery and reusability compared to homogeneous catalysts. researchgate.netresearchgate.netresearchgate.net

Zeolite-based catalysts have emerged as effective solid acid catalysts for the direct esterification of succinic acid with phenol. Studies have explored various types of zeolites, with H+-zeolite β demonstrating notable catalytic activity. shokubai.orgresearchgate.netresearchgate.netresearchgate.net For instance, H+-zeolite β with a SiO2/Al2O3 ratio of 150 has been reported as a highly effective catalyst, achieving a 96% yield of this compound. researchgate.netresearchgate.netresearchgate.net This catalyst has also shown good reusability, maintaining its activity over multiple reaction cycles. researchgate.netresearchgate.netresearchgate.net

Research findings indicate that reaction conditions such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants influence the yield of this compound. For example, a study using H+-zeolite β (Si/Al~150) in toluene at approximately 110 °C with a reaction time of 24 hours achieved a 96% yield. researchgate.net Lower reaction times resulted in lower yields, such as 79% after 6 hours under similar conditions. researchgate.net

The use of zeolite catalysts in this direct esterification offers benefits associated with heterogeneous systems, including simplified operation, economic viability, and environmental friendliness. researchgate.netresearchgate.net

Here is a table summarizing some research findings on the direct esterification of succinic acid with phenol using zeolite catalysts:

| Catalyst Type | SiO2/Al2O3 Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H+-zeolite β | 150 | Toluene | ~110 | 6 | 79 | researchgate.net |

| H+-zeolite β | 150 | Toluene | ~110 | 24 | 96 | researchgate.net |

| H+-zeolite β | 150 | Not specified | Not specified | Not specified | 96 | researchgate.netresearchgate.net |

| Al3+-montmorillonite | Not specified | Not specified | 130 | 6 | 10 | shokubai.org |

Direct Esterification of Succinic Acid with Phenol via Solid Acid Catalysis

Synthesis of Phosphorylated this compound Derivatives

The synthesis of phosphorylated this compound derivatives involves the incorporation of diphenylphosphinyl groups into the succinate structure. These derivatives can be synthesized using diphenylphosphine (B32561) oxide or diphenylphosphinic chloride as precursors.

Diphenylphosphine oxide ((C6H5)2P(O)H) can be utilized in methodologies for the synthesis of phosphorylated compounds. fishersci.bewikipedia.orgsigmaaldrich.com Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid ((C6H5)2POH), with the latter being the more nucleophilic form. nih.gov The presence of a base can promote the formation of the active phosphinous acid tautomer, which is crucial for reactions where diphenylphosphine oxide acts as a nucleophile. nih.gov

Research has shown that diphenylphosphine oxide can react with o-quinone methides, generated in situ, under basic conditions to produce diarylmethyl phosphine (B1218219) oxides in good yields. nih.gov While this specific reaction demonstrates the reactivity of diphenylphosphine oxide in forming phosphorus-carbon bonds adjacent to aromatic systems, it illustrates the potential for similar methodologies to be applied in the synthesis of phosphorylated succinate derivatives if a suitable electrophilic succinate species is employed.

Diphenylphosphinic chloride ((C6H5)2P(O)Cl) is another key precursor for synthesizing phosphorylated compounds, including potential this compound derivatives. fishersci.atsigmaaldrich.comscientificlabs.co.uk It is a useful reagent for introducing the diphenylphosphinyl (Ph2P(O)) group into molecules. fishersci.atscientificlabs.co.uk

Diphenylphosphinic chloride is widely used in the synthesis of various phosphine ligands and peptide coupling agents. fishersci.atscientificlabs.co.uk Methods for synthesizing aryldiphenylphosphine oxides include the reaction of diphenylphosphinic chloride with Grignard reagents. nih.gov This type of reaction, involving the coupling of diphenylphosphinic chloride with an appropriate organic nucleophile, could potentially be adapted for the synthesis of phosphorylated this compound derivatives by employing a succinate-based Grignard reagent or a similar nucleophilic succinate species.

The synthesis of diphenylphosphinic chloride itself can be achieved through various routes, including the oxidation of chlorodiphenylphosphine (B86185) or the reaction of benzene with phosphorus trichloride (B1173362) followed by further transformations. wikipedia.orgwikipedia.orggoogle.com

Rearrangement Reactions in Thio-Phosphorylated Analog Synthesis

Research into the synthesis of thio-phosphorylated analogs of succinic acid derivatives has explored various reaction pathways. While general information on rearrangement reactions in the synthesis of thio-phosphorylated compounds exists, such as phospho-Fries rearrangements in the synthesis of O,O-diethyl 2-hydroxyarylthiophosphonate uu.nl, and rearrangements observed in the context of protein phosphorylation involving thiophosphate substitution nih.gov, specific details regarding rearrangement reactions directly involved in the synthesis of thio-phosphorylated analogs of this compound were not explicitly found in the consulted literature.

Electroreductive Cross-Coupling Approaches Involving this compound

Electroreductive cross-coupling has emerged as a valuable strategy in organic synthesis, allowing for the formation of new carbon-carbon bonds. This compound has been utilized as an electrophile in such transformations. For instance, electroreduction of α-alkylated styrenes in the presence of this compound in N,N-dimethylformamide (DMF), using an undivided cell with zinc plate electrodes, has been shown to facilitate regio- and stereoselective double carbon-carbon bond formation between the olefinic carbons of the styrene (B11656) and a carbonyl carbon of this compound nih.gov, researchgate.net. This process is followed by lactonization, yielding spiro-lactones containing cyclopropane (B1198618) rings nih.gov. This method demonstrates the utility of this compound as a bifunctional electrophile in electrochemical reactions nih.gov.

Multi-component Reactions and One-Pot Synthesis Strategies for Related Diphenyl Compounds

Multi-component reactions (MCRs) and one-pot synthesis strategies offer efficient routes to complex molecules by combining multiple reactants in a single step, minimizing purification steps and increasing synthetic efficiency nih.gov. While direct multi-component or one-pot synthesis methods yielding this compound itself were not specifically detailed in the provided search results, these strategies have been successfully applied to the synthesis of other related diphenyl compounds. Examples include the one-pot multi-component synthesis of a 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivative uni-goettingen.de, sigmaaldrich.com, acs.org, and the efficient one-pot synthesis of substituted diphenyl 1,3-thiazole derivatives uu.nl, rsc.org. One-pot approaches have also been reported for the synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro-[5.5]undecane-1,5,9-trione derivatives sioc-journal.cn and 1,2-diphenyl-1H-benzo[d]imidazole derivatives rsc.org. These examples highlight the effectiveness of MCR and one-pot strategies in constructing molecules containing diphenyl moieties, suggesting their potential applicability, albeit not explicitly demonstrated in the search results, for the synthesis of this compound or its analogs through appropriate reaction design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPPRPIIZGLGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060731 | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-14-7 | |

| Record name | 1,4-Diphenyl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1,4-diphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANEDIOIC ACID, DIPHENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FQX7J39BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for Substituted Diphenyl Succinate Derivatives

Synthesis of Meso-2,3-Diphenyl Succinate Diesters

Meso-2,3-diphenyl succinate diesters are diastereomers of diphenyl succinate with defined stereochemistry at the 2 and 3 positions of the succinate core. The synthesis of these compounds can be achieved through several methods. One approach involves the oxidative coupling of ethyl phenylacetate (B1230308) uni.lu, nih.gov. Another route includes the reduction of a corresponding cyclic imide, followed by esterification uni.lu. Direct esterification of meso-2,3-diphenylsuccinic acid with the desired alcohol in the presence of an acid catalyst is also a viable method uni.lu, nih.gov. For example, the synthesis of meso-2,3-diphenyl-succinic acid diethyl ester can be accomplished through the esterification of meso-2,3-diphenylsuccinic acid with ethanol (B145695) nih.gov. Other methods for synthesizing similar disubstituted succinic acid esters include the dimerization of ketene (B1206846) silyl (B83357) acetals or the reaction of lithium ester enolates with copper (II) salts google.com. Oxidative coupling of phenylacetic acid esters has also been reported for the synthesis of dl- and meso-2,3-diphenylsuccinic acid esters google.com, nih.gov.

Synthesis of Diisobutyl 2,3-Dicyano-2,3-Diphenyl Succinate (DBCPS)

Diisobutyl 2,3-dicyano-2,3-diphenyl succinate (DBCPS) is a substituted this compound derivative that has been synthesized and characterized. Research indicates that DBCPS can function as a novel carbon-carbon bond free radical initiator nih.gov. The synthesis of DBCPS has been reported, and its crystal structure and initiating behavior have been studied nih.gov. Due to significant steric hindrance within the molecule, the synthesis of DBCPS primarily yields the meso isomer, which possesses a lower potential energy compared to other possible isomers nih.gov. The central carbon-carbon bond length in DBCPS has been reported as 0.1592 nm, exhibiting an elongation compared to a normal carbon-carbon single bond nih.gov.

Preparation and Role of Phenyl Hydrogen Succinate Intermediates

Phenyl hydrogen succinate, a monoester of succinic acid and phenol (B47542), can serve as an intermediate in the synthesis of this compound or other succinate derivatives. While specific detailed procedures for the preparation of phenyl hydrogen succinate as an isolated intermediate leading directly to this compound were not extensively described in the provided search results, the formation of mono-esters is a common step in the complete esterification of dicarboxylic acids like succinic acid. The direct esterification of succinic acid with phenol can yield this compound researchgate.net, researchgate.net, and this process would logically proceed through a phenyl hydrogen succinate intermediate. Acid catalysts, such as H+-zeolite β, have been shown to be effective in the direct esterification of succinic acid with phenol, achieving high yields of this compound researchgate.net, researchgate.net. Similarly, the esterification of succinic anhydride (B1165640) with phenols, such as p-cresol, involves the formation of a monoester intermediate before the second esterification step core.ac.uk. These examples highlight the role of hydrogen succinate species as transient or isolable intermediates in the synthesis of succinic acid esters, including this compound, typically formed during the partial esterification of succinic acid or the reaction of succinic anhydride with an alcohol or phenol.

Synthesis of Dimethyl Succinyl Succinatethermofisher.com

Dimethyl succinyl succinate (DMSS) is a related compound, an important intermediate in the preparation of quinacridone (B94251) pigments. Its synthesis is typically achieved through the self-condensation of dimethyl succinate. google.comgoogle.com This reaction commonly utilizes a strong base, such as sodium methoxide (B1231860) or 1,8-diazacyclo googleapis.comwikipedia.orgundecene-7 (DBU), in an inert solvent like liquid paraffin (B1166041) or methanol (B129727). google.comgoogle.compatsnap.compatsnap.com

A general synthetic route involves reacting dimethyl succinate with a sodium alkoxide in an inert solvent. google.comgoogle.com For instance, the condensation of two moles of dimethyl succinate can be carried out at elevated temperatures (100-160°C) in the presence of sodium C1-C6 alkylate and a C1-C6 alkanol. googleapis.com Another method describes adding a methanol solution of dimethyl succinate to a reactor, heating it, and then dropwise adding a methanol solution of DBU. patsnap.compatsnap.com The mixture is subsequently heated to a higher temperature (80-140°C) to complete the reaction. patsnap.compatsnap.com The resulting dimethyl succinyl succinate is often isolated as a solid after acidification, filtration, washing, and drying. google.comgoogle.compatsnap.compatsnap.com

Reported yields for the synthesis of dimethyl succinyl succinate can be high, exceeding 94% in some methods. patsnap.compatsnap.com

Mechanistic Investigations in this compound Chemistry

Understanding the mechanisms of reactions involving this compound and analogous systems provides crucial insights into its reactivity and potential transformations.

Reaction Kinetics of Thermal Isomerizationpatsnap.com

While specific kinetic studies on the thermal isomerization of this compound are not detailed in the provided search results, the concept of thermal rearrangement in diaryl esters is relevant. Such reactions can involve complex pathways, and their kinetics are influenced by factors like temperature and the presence of catalysts.

Exploration of Fries Rearrangement Mechanisms in Phenol Ester Systemspw.livebyjus.com

This compound is a type of phenol ester. The Fries rearrangement is a well-known organic reaction where a phenolic ester undergoes rearrangement to a hydroxy aryl ketone catalyzed by Lewis acids or Brønsted acids. thermofisher.comwikipedia.orgpw.livebyjus.comtestbook.comorganic-chemistry.orgnih.gov Although the definitive mechanism is still debated, evidence suggests both inter- and intramolecular pathways can be involved. wikipedia.org

A widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester group. wikipedia.orgbyjus.com This interaction polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation. wikipedia.orgbyjus.com This acylium ion then attacks the aromatic ring via electrophilic aromatic substitution, typically at the ortho or para positions relative to the hydroxyl group that forms after deacylation. wikipedia.orgpw.livebyjus.comtestbook.comorganic-chemistry.orgaakash.ac.in The selectivity for ortho or para products can be influenced by reaction conditions, such as temperature and solvent. wikipedia.orgbyjus.comtestbook.comorganic-chemistry.org Lower temperatures tend to favor para substitution, while higher temperatures favor ortho substitution. byjus.comtestbook.com

The Fries rearrangement of diphenyl carbonate, a related diaryl ester, has been studied, and its mechanism catalyzed by organotin compounds is speculated to involve the formation of soluble Lewis acid complexes where the tin atom acts as the catalytic center. nih.gov This is considered an electrophilic substitution reaction. nih.gov

Mechanism of Fries Rearrangement (General Phenol Ester)

| Step | Description |

| 1. Complex Formation | Lewis acid coordinates to the carbonyl oxygen of the phenolic ester. wikipedia.orgbyjus.com |

| 2. Bond Polarization and Cleavage | The bond between the acyl group and phenolic oxygen is polarized, leading to cleavage and acylium ion formation. wikipedia.orgbyjus.com |

| 3. Electrophilic Attack | The acylium carbocation attacks the aromatic ring at the ortho or para position. wikipedia.orgbyjus.com |

| 4. Proton Transfer and Tautomerization | A proton is removed from the ring, and the intermediate undergoes tautomerization to form the hydroxy aryl ketone. |

Electron Transfer Mechanisms in Related Diphenyl Ether Systems via Theoretical Studiespatsnap.com

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate electron transfer mechanisms in related diaryl ether systems. mdpi.comnih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govacs.orgosti.govnih.govacs.orgresearchgate.net These studies are relevant as this compound contains a similar diaryl structure connected by ester linkages.

Research on the reductive debromination of polybrominated diphenyl ethers (PBDEs) by nanoscale zero-valent iron (nZVI) has provided evidence for an electron transfer mechanism. mdpi.comnih.govnih.gov Theoretical calculations on anionic PBDEs suggest that the elongation of C-Br bonds indicates susceptible debromination positions. mdpi.comnih.govnih.gov The reaction rates for debromination have been found to correlate well with the lowest unoccupied molecular orbital (LUMO) energy and electron affinity, supporting an electron transfer pathway. nih.govnih.gov

Another theoretical study on the uranyl-photocatalyzed hydrolysis of diaryl ethers proposed a mechanism involving a single electron transfer (SET) process between the diaryl ether and the excited uranyl cation. acs.orgnih.gov This is followed by an oxygen atom transfer process. acs.orgnih.gov Theoretical calculations have also been used to study the electronic and thermal properties of diphenyl ether molecules. mdpi.com

Hydrogenation Reaction Mechanisms of Succinate Estersrsc.org

Studies on the hydrogenation of succinate esters, including related diesters, provide insight into potential reaction pathways for this compound under reducing conditions. Catalytic hydrogenation is a common method for cleaving C-O bonds in aryl ethers, which is relevant to the structure of this compound. acs.org

Theoretical and experimental studies on the hydrogenolysis of diphenyl ether over modified catalysts have explored the mechanism of C-O bond cleavage. acs.org DFT calculations have been used to determine energy barriers for C-O bond cleavage. acs.org While the specific mechanism for this compound hydrogenation is not detailed in the provided results, general hydrogenation mechanisms of esters can involve the addition of hydrogen across the carbonyl double bond and subsequent cleavage of the C-O single bond.

Advanced Applications of Diphenyl Succinate in Materials Science and Polymer Chemistry

Polymeric Materials Derived from Diphenyl Succinate (B1194679) and its Analogs

Diphenyl succinate and related succinate esters are key monomers or intermediates in the synthesis of various polymers, notably biodegradable polyesters like poly(butylene succinate) (PBS).

Poly(butylene succinate) (PBS) Synthesis via Transesterification Routes

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester (B1180765) synthesized through the polycondensation of succinic acid or its derivatives with 1,4-butanediol (B3395766). Transesterification routes, often involving dialkyl succinates like diethyl succinate or this compound, are commonly employed to overcome challenges such as phase separation encountered when using succinic acid directly with diols.

Enzymatic Transesterification Catalysis in PBS Production

Enzymatic catalysis offers a milder and more environmentally friendly approach to PBS synthesis via transesterification. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been successfully utilized for the synthesis of high molecular weight PBS. nih.govacs.orgmdpi.com Using diethyl succinate and 1,4-butanediol as monomers, lipase catalysis has been shown to yield PBS with varying molecular weights depending on reaction conditions such as temperature and time. nih.govacs.org For instance, in one study using diphenyl ether as a solvent, polymerizations at temperatures ranging from 60 to 90 °C for 24 hours yielded PBS with number-average molecular weights (Mn) between 2000 and 8000 g/mol . nih.govacs.org Extending the reaction time to 72 hours showed little further increase in Mn, but resulted in PBS with low polydispersity indices (Mw/Mn). nih.govacs.org Increasing the polymerization temperature during the reaction can also lead to higher molecular weights. nih.govacs.org

Data Table: Effect of Temperature on PBS Molecular Weight (Enzymatic Synthesis in Diphenyl Ether)

| Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) |

| 60 | 24 | 2000 |

| 70 | 24 | 4000 |

| 80 | 24 | 8000 |

| 90 | 24 | 7000 |

| 80 then 95 | 21+ | 38000 (Mw) |

Enzymatic synthesis has also been used to create PBS-based copolymers, such as poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS), from biobased monomers like diethyl succinate, 1,4-butanediol, and dilinoleic diol. mdpi.commdpi.comresearchgate.net

Chemical Catalysis in Poly(butylene succinate) Synthesis

Chemical catalysts are also employed in the synthesis of PBS through transesterification. Various metal-based catalysts, such as titanium dioxide (TiO₂) supported on silica (B1680970) (SiO₂), have been investigated for their effectiveness in promoting the polycondensation of succinate esters with diols. researchgate.net These chemical routes often involve melt polycondensation processes. researchgate.net

Role of Diphenyl Ether as a Solvent in Polymerization Processes

Diphenyl ether has been identified as a preferred solvent in the enzymatic synthesis of PBS via transesterification, particularly when using diethyl succinate and 1,4-butanediol. nih.govacs.orgmdpi.commdpi.com Its use can lead to higher molecular weight products compared to other organic solvents or bulk polymerization. nih.govacs.org For example, in one study, PBS synthesized in diphenyl ether showed a higher Mn (10,000 g/mol ) compared to synthesis in dodecane (B42187) (2500 g/mol ), diglyme (B29089) (4400 g/mol ), or bulk (3300 g/mol ) under similar conditions. acs.org The solvent helps maintain a monophasic reaction mixture, which is crucial for achieving higher molecular weights, especially when the polymer precipitates during the reaction. nih.govacs.org Increasing the reaction temperature in diphenyl ether after initial polymerization can further enhance molecular weight. nih.govacs.org

Data Table: Effect of Solvent on PBS Molecular Weight (Enzymatic Synthesis)

| Solvent | Mn ( g/mol ) | Mw/Mn |

| Dodecane | 2500 | 1.4 |

| Diglyme | 4400 | 1.3 |

| Diphenyl ether | 10000 | 1.6 |

| Bulk | 3300 | 1.2 |

Development of Flame Retardant Materials Utilizing Diphenylphosphoryl Succinates

While direct information on "Diphenylphosphoryl Succinates" for flame retardancy was not extensively found in the search results, related organophosphorus compounds are commonly used as flame retardants in polymeric materials. The incorporation of phosphorus into polymer structures or as additives can enhance their thermal stability and reduce flammability by promoting char formation and interfering with the combustion process. Succinate structures functionalized with diphenylphosphoryl groups could potentially impart flame retardant properties to polymers by similar mechanisms.

Synthesis of Amphiphilic Heteroarm Star-Shaped Polymers with Dicyano-Diphenyl Succinate Initiators

Dicyano-diphenyl succinate (DCDPS) has been explored as a thermal iniferter (initiator, transfer agent, and terminator) in controlled radical polymerization. researchgate.net Specifically, diethyl 2,3-dicyano-2,3-diphenylsuccinate (a derivative of dicyano-diphenyl succinate) has been used in conjunction with nickel-based catalysts for the controlled polymerization of monomers like styrene (B11656). researchgate.net This suggests the potential for using dicyano-diphenyl succinate derivatives as initiators to synthesize polymers with controlled architectures, including complex structures like amphiphilic heteroarm star-shaped polymers. The dicyano-diphenyl succinate moiety could act as a core from which different polymer arms can grow, and the presence of polar cyano groups and non-polar phenyl groups could contribute to the amphiphilic nature of the resulting star polymers.

Structure-Property Relationships in this compound-Based Polymers

The properties of polymers are intrinsically linked to their chemical structure and molecular architecture. This section explores how the structure of this compound, when incorporated into polymer chains, can influence the resulting material characteristics.

Stereoisomerism and Its Impact on Polymerization Characteristics (e.g., meso-form dominance)

The concept of stereoisomerism significantly impacts the properties of polymers, particularly in the context of polymerization characteristics and resulting polymer tacticity. While the provided search results discuss stereoisomerism in the context of other cyclic monomers like lactide, which has L, D, and meso stereoisomers affecting polylactide (PLA) properties, there is no specific information available regarding the stereoisomerism of this compound itself or its impact on polymerization characteristics, such as meso-form dominance, in the context of this compound-based polymers. rsc.orgcardiff.ac.uk Succinic acid, the dicarboxylic acid component of this compound, does not exhibit stereoisomerism. This compound, as a diester of succinic acid, also does not possess stereocenters. Therefore, discussions of stereoisomerism, such as meso-form dominance, are not applicable to this compound itself.

Influence of Molecular Architecture on Polymer Properties and Functionality

Studies on other succinate-containing polymers, such as poly(butylene succinate) (PBS) and poly(butylene succinate-co-butylene diphenyl ether dicarboxylate) (PBSO), highlight this relationship. For instance, the segmental composition in copolymers like poly(butylene succinate-dilinoleic succinate) (PBS-DLS) influences properties such as elasticity and hydrophilicity. chemrxiv.orgmdpi.com The molecular architecture of PLA-PBS copolymers, specifically whether they are diblock, triblock, or graft copolymers, affects their compatibilization efficiency in immiscible blends, influencing tensile strength and elastic modulus. researchgate.net The presence of ester functions within succinate-based polymers is also relevant to their properties. chemrxiv.org

While direct studies on the influence of this compound's molecular architecture within a polymer chain are not detailed, the principles observed in other succinate-containing polymers suggest that the way this compound units are integrated into a polymer structure would play a significant role in determining the polymer's final properties and functionality.

Thermal and Crystallization Behavior of this compound-Modified Polymers

The thermal and crystallization behavior of polymers are critical determinants of their processing and application properties. These characteristics are influenced by the polymer's chemical structure and composition.

Research on polymers incorporating succinate units, such as poly(butylene succinate) (PBS) and its blends or copolymers, provides insights into how the presence of succinate derivatives can affect thermal and crystallization behavior. For example, the thermal stability of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3/4HB) was enhanced by blending with PBS. researchgate.net The addition of components like wood flour or kraft lignin (B12514952) to PBS composites can affect their thermal stability and crystallization rate. mdpi.com PBS itself is a semi-crystalline polymer, and its crystallization behavior can be influenced by blending with other polymers like PLA, with effects ranging from accelerated nucleation to hindered crystallization depending on the conditions and blend composition. nih.govmdpi.com The crystallinity degree of PBS can also be increased by the addition of certain fillers. researchgate.net

The thermal degradation temperature of PBS/polybutylene terephthalate (B1205515) (PBT) composites containing poly(butylene succinate-co-butylene diphenyl ether dicarboxylate) (PBSO) was found to be high, providing a wide processing window. buaa.edu.cn The addition of amorphous polymers like PBSO can reduce the crystallinity of PBT but does not change its crystal structure. buaa.edu.cn

Advanced Material Design and Engineering with this compound Scaffolds

This section explores the potential of using this compound as a building block or scaffold for designing and engineering advanced materials, particularly in the area of supramolecular assembly.

Catalysis and Reaction Engineering Involving Diphenyl Succinate

Heterogeneous Catalysis in Diphenyl Succinate (B1194679) Synthesis

Heterogeneous catalysis offers advantages such as ease of catalyst separation and reusability, making it an attractive option for the synthesis of diphenyl succinate through the esterification of succinic acid with phenol (B47542).

Zeolite Catalysts in Direct Esterification

Zeolite catalysts have been explored for the direct esterification of succinic acid with phenol to produce this compound. H+-zeolite β, specifically with a SiO2/Al2O3 ratio of 150, has demonstrated effectiveness as a solid acid catalyst for this reaction. Studies have shown that H+-zeolite β can achieve a high yield of this compound, reported to be as high as 96% in some cases. researchgate.netresearchgate.netmolaid.com The catalyst has also shown promising reusability, maintaining its activity over several consecutive reaction cycles. researchgate.netresearchgate.net The use of zeolite catalysts in this direct esterification offers benefits associated with heterogeneous systems, including simplified operation and potential economic and environmental advantages. researchgate.netshokubai.org

Comparative Analysis of Solid Acid Catalysts for Esterification Efficiency

Various solid acid catalysts have been investigated for their efficiency in esterification reactions, including those relevant to this compound synthesis. A comparison between homogeneous catalysts, such as p-toluenesulfonic acid, and heterogeneous catalysts, including zeolites and sulfated zirconia, has indicated that heterogeneous catalysts can exhibit high efficiency. researchgate.netiitm.ac.in For the esterification of succinic acid with phenol, different solid acid catalysts, including various types of montmorillonite (B579905) and zeolites, have been examined. Preliminary experiments with montmorillonite catalysts showed relatively low yields of this compound, with Al3+-mont giving the highest yield among them at 10%. shokubai.org Sulfated zirconia also showed similar results. shokubai.org In contrast, certain zeolites, particularly H+-zeolite β, demonstrated significantly higher catalytic activity, achieving yields around 70% and even up to 96% under optimized conditions. researchgate.netresearchgate.netshokubai.org The SiO2/Al2O3 ratio of zeolite β can influence its catalytic performance, although a clear relationship between the ratio and product yield has not always been observed across all tested ratios. shokubai.org

Biocatalysis and Enzymatic Transformations

Biocatalysis, utilizing enzymes as catalysts, presents a green and sustainable alternative for chemical transformations involving this compound, particularly in the context of polymer synthesis. royalsocietypublishing.orglidsen.commt.comnih.govmdpi.comlidsen.com

Lipase-Mediated Transesterification for Polyester (B1180765) Synthesis

Lipases are frequently employed as biocatalysts in the synthesis of polyesters through transesterification reactions. mdpi.comnih.govresearchgate.netresearchgate.net This includes the synthesis of poly(butylene succinate) (PBS) using succinate derivatives like diethyl succinate or dimethyl succinate and 1,4-butanediol (B3395766). royalsocietypublishing.orglidsen.comlidsen.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Lipase-catalyzed polycondensation of diethyl succinate with 1,4-butanediol has been successfully conducted to produce PBS, with studies exploring different reaction conditions and solvents. royalsocietypublishing.orglidsen.commdpi.comresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (CALB), often commercially available as Novozym 435, is a commonly used enzyme for this purpose. royalsocietypublishing.orglidsen.comlidsen.commdpi.comnih.govresearchgate.netmdpi.com The enzymatic synthesis of polyesters like PBS can be carried out under milder conditions compared to traditional chemical catalysis. royalsocietypublishing.orglidsen.comnih.govmdpi.comresearchgate.net

Enzyme Stability and Reusability in Industrial Biocatalysis

Enzyme stability and reusability are critical factors for the economic viability of industrial biocatalysis. Immobilization is a common strategy employed to enhance enzyme properties such as stability and reusability, compensating for the costs associated with catalyst synthesis and formulation. lidsen.com Studies on lipase-catalyzed reactions, including those relevant to succinate chemistry, have investigated the reusability of enzymes like Novozym 435. While enzyme activity can decrease over multiple cycles, some studies have shown that immobilized lipases can retain significant activity over several reuses. researchgate.net For example, Novozym 435 has been reported to allow for multiple cycles in polycondensation reactions, with good activity observed in the initial cycles. researchgate.net Strategies like partial replacement of the enzyme have also been explored to recover activity in later cycles. researchgate.net The stability of lipases can be influenced by the reaction medium, and understanding their behavior in organic solvents is important for optimizing activity. mdpi.com

Optimization of Enzymatic Reaction Conditions (Temperature, Solvents)

Optimizing enzymatic reaction conditions, including temperature and the choice of solvents, is crucial for achieving high yields and desired product properties in biocatalytic transformations involving succinate derivatives. Enzymatic polycondensation reactions for polyester synthesis are typically carried out at moderate temperatures, often in the range of 50-95°C. lidsen.commdpi.comresearchgate.netmdpi.com The reaction temperature can influence the molecular weight of the resulting polymer. researchgate.netmdpi.com

The selection of solvent also plays a significant role. While some enzymatic reactions are conducted in aqueous systems, lipases used in polycondensation often require organic solvents or solvent-free conditions due to their sensitivity to water, which can favor hydrolysis over esterification or transesterification. nih.govmdpi.comacs.org Solvents like diphenyl ether have been used in lipase-catalyzed polycondensation of succinate derivatives and diols, and studies suggest that enzymatic synthesis in such solvents can yield materials with higher molecular weights compared to bulk polymerization, although bulk polymerization can offer a lower environmental factor (E-factor). royalsocietypublishing.orgresearchgate.netresearchgate.netacs.org The viscosity of the reaction medium, particularly in bulk systems at mild enzymatic temperatures, can pose a limitation by hindering mass transfer. researchgate.netacs.org

Comparative Data on Solid Acid Catalysts for this compound Synthesis

| Catalyst Type | Specific Catalyst | SiO2/Al2O3 Ratio | Yield of this compound (%) | Reference |

| Montmorillonite | Al3+-mont | - | 10 | shokubai.org |

| Montmorillonite | Zr4+-mont | - | Low/Moderate | shokubai.org |

| Sulfated Zirconia | - | - | Low/Moderate | shokubai.org |

| Zeolite | H+-zeolite β | 150 | 70-96 | researchgate.netresearchgate.netshokubai.org |

| Zeolite | Zeolite β | 25-1700 | 30-50 (except SA=1700 at 3%) | shokubai.org |

Note: Yields can vary depending on specific reaction conditions.

Examples of Lipase-Catalyzed Polyester Synthesis Conditions

| Enzyme | Monomers Used | Reaction Conditions (Temperature, Solvent/Bulk) | Product (Polyester) | Notes | Reference |

| CALB (Novozym 435) | Diethyl succinate, 1,4-butanediol | 50°C, isooctane | Poly(butylene succinate) | Solvent selected for enzymatic prepolymerization step. | researchgate.net |

| Novozym 435 | Diethyl succinate, 1,4-butanediol | 95°C, diphenyl ether | Poly(butylene succinate) | Used for PBS with higher molecular weight. | royalsocietypublishing.orgnih.gov |

| Novozym 435 | Dimethyl succinate, 1,4-butanediol | 60-90°C, bulk or solution (diphenyl ether) | Poly(butylene succinate) | Mn values varied depending on conditions. | nih.gov |

| Novozym 435 | Dimethyl succinate, 1,4-butanediol | 80°C, 95°C, two-step process | Poly(butylene succinate) | Achieved Mw of 38,000 g/mol . | mdpi.com |

| Novozym 435 | Dimethyl succinate, 1,4-butanediol | 120°C, bulk | Poly(butylene succinate) | Used for high molar mass polyester. | mdpi.com |

| CALB | Diethyl succinate, 1,4-butanediol | Two-step synthesis in diphenyl ether | Poly((butylene succinate)-co-(dilinoleic succinate)) | Part of a study comparing different catalytic systems. | mdpi.com |

Metal-Catalyzed Transformations

Metal catalysts play a significant role in facilitating various reactions involving succinate esters, including hydrogenation and polymerization.

Copper-Based Catalysts in Hydrogenation Reactions of Succinate Esters

Copper-based catalysts are widely investigated for the hydrogenation of succinate esters, often targeting the production of valuable chemicals such as 1,4-butanediol (BDO) and γ-butyrolactone (GBL). Studies have explored the liquid-phase hydrogenation of dimethyl succinate (DMS) using Cu-ZnO catalysts, revealing insights into catalyst stability and deactivation mechanisms. It has been suggested that Cu+ sites are key active sites for the adsorption and hydrogenation of esters. hep.com.cn Deactivation of Cu-ZnO catalysts in liquid-phase diester hydrogenation in continuous flow systems has been attributed to the deposition of polyesters formed via transesterification catalyzed by weakly interacting or isolated ZnO species. hep.com.cn

Different copper-based catalysts, including copper chromite, have been employed for the hydrogenation of succinate esters. For instance, copper chromite catalysts have been described for the hydrogenation of dialkyl succinates to butane-1,4-diol. google.com Research also indicates that the activity of copper catalysts can be restored by high-temperature treatment in hydrogen. researchgate.net

Role of Palladium/Rhodium Catalysts in Phosphorylated Succinate Synthesis

Organometallic Catalysts in Polyester Synthesis

Organometallic catalysts are frequently employed in the synthesis of polyesters, including those derived from succinate monomers or co-monomers. While this compound itself is a diester, it can be a precursor or a model compound in studies related to polyester formation. Organometallic catalysts based on metals like tin and titanium have been traditionally used for polyester synthesis. mdpi.com However, there is growing interest in using more environmentally friendly alternatives, such as enzymatic catalysis, for polyester production. mdpi.com Research has explored the use of organometallic catalysts in the ring-opening polymerization of cyclic oligoesters derived from succinate, such as cyclic di(butylene succinate). mdpi.com Zinc succinate has also been reported as a catalyst for the synthesis of polyesters with methacrylate (B99206) pendant groups from succinic anhydride (B1165640) and glycidyl (B131873) methacrylate. researchgate.net

Reaction Engineering and Process Optimization

Optimizing reaction engineering parameters is crucial for efficient and selective production of succinate esters, including this compound.

Continuous Flow Systems for Succinate Ester Production

Continuous flow systems offer potential advantages over batch processes for the synthesis of succinate esters, including improved productivity and control. Studies have demonstrated the development of continuous flow systems for the production of dialkyl succinates through both the esterification of succinic acid and the transesterification of dimethyl succinate. researchgate.netmdpi.comresearchgate.net Microwave-assisted continuous esterification using homogeneous acid catalysts like sulfuric acid has been successfully implemented in flow reactors. researchgate.netmdpi.comresearchgate.net Continuous flow transesterification using enzymatic catalysts like lipase Cal B has also been explored, although sometimes resulting in lower yields compared to chemical catalysis in flow systems. researchgate.netmdpi.comresearchgate.net Continuous flow photochemistry approaches have also been investigated for reactions involving succinate ester derivatives. rsc.org The continuous production of dimethyl succinyl succinate, involving condensation and acidification reactions, has also been described in the context of continuous flow processes. google.com

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent significantly influences the yield and selectivity of reactions involving succinate esters. While specific data on solvent effects for this compound synthesis is limited in the provided results, research on the direct esterification of succinic acid with phenol to produce this compound using zeolite catalysts has been explored, where toluene (B28343) was used as a solvent. researchgate.netshokubai.org The concentration of the zeolite catalyst and reaction temperature in toluene affected the yield of this compound. researchgate.netshokubai.org More broadly, in esterification reactions of dicarboxylic acids, acid catalysts are expected to catalyze various reactions including esterification, and the solvent can play a role in these processes. researchgate.net Studies on the hydrogenation of succinic anhydride on copper/zinc catalysts have noted that selective sorption interactions with the zinc surface can influence the reaction pathway, suggesting that the reaction environment, including the solvent, could play a role. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 69300 uni.lucmdm.twnih.gov |

| Copper | 23978 americanelements.comnih.gov |

| Palladium | 23938 americanelements.comnih.govfishersci.co.ukamericanelements.com |

| Rhodium | 23948 ottokemi.comfishersci.co.ukottokemi.com |

| Succinic Acid | 3083938 fishersci.com |

| Dimethyl succinate | 6957 rsc.org |

| γ-Butyrolactone | 7996 rsc.org |

| 1,4-Butanediol | 312 hep.com.cn |

| Copper Chromite | 24825 google.com |

| Zinc Succinate | 112861 researchgate.net |

| Sulfuric Acid | 1118 researchgate.net |

| Lipase Cal B | 54600878 researchgate.net |

| Rabacfosadine Succinate | 73425536 nih.gov |

| Succinyl phosphate | 3081998 nih.gov |

Data Tables

| Catalyst Type | Reaction | Substrate | Product(s) | Key Findings | Source |

| Cu-ZnO | Liquid-phase hydrogenation | Dimethyl succinate | GBL, BDO | Cu+ active sites; deactivation by polyester deposition. hep.com.cn | hep.com.cn |

| Copper chromite | Hydrogenation | Dialkyl succinates | Butane-1,4-diol | Used in various ester hydrogenation processes. google.com | google.com |

| Copper (monolithic) | Hydrogenation | Dimethyl succinate | γ-butyrolactone, BDO | Active and selective for GBL at low conversions; activity restorable. researchgate.net | researchgate.net |

| Cu-based (on SiO2) | Hydrogenation | Dimethyl succinate | BDO, GBL, THF, etc. | CuFe/SiO2 showed best performance for BDO production. acs.org | acs.org |

| Catalyst Type | Reaction | Substrate(s) | Product(s) | Key Findings | Source |

| Zinc succinate | Polyester synthesis (ring opening) | Succinic anhydride, glycidyl methacrylate | Polyesters with methacrylate pendant groups | Catalyzes polyester formation at 90°C. researchgate.net | researchgate.net |

| Organometallic (Sn, Ti) | Polyester synthesis | Succinate monomers/oligoesters | Polyesters | Traditionally used, but enzymatic alternatives explored. mdpi.com | mdpi.com |

| Lipase | Enzymatic ring opening polymerization (e-ROP) | Cyclic oligo(ethylene succinate)s | Poly(ethylene succinate) | Enables metal-free polyester synthesis. upc.edu | upc.edu |

Theoretical and Computational Studies of Diphenyl Succinate Systems

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to study the electronic structure and properties of molecules. These methods allow for the calculation of various molecular parameters and the investigation of chemical reactivity.

Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical tool employed to study the electronic structure of molecules in chemistry and materials science ufms.br. DFT allows for the estimation of various molecular properties and is used to inspect structural and chemical reactivity aspects of synthesized molecules bhu.ac.in. It provides a useful framework for discussing chemical reactivity mdpi.com. DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, IR, UV-visible spectra, Raman spectra, and spin-spin coupling constants ufms.br. Furthermore, DFT makes it possible to investigate reaction mechanisms ufms.br. The method is computationally efficient and can provide fairly accurate predictions for bond lengths and energies epfl.ch.

Elucidation of Electronic Structures and Frontier Molecular Orbitals

DFT is extensively used to compute electronic structure properties in the ground and excited electronic states of molecules mdpi.com. A key application is the analysis of electronic structures and frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ufms.brbhu.ac.inresearchgate.netijpsr.comniscpr.res.innsf.govresearchgate.net. DFT calculations predict FMO energies ufms.brbhu.ac.in. The energy gap between the HOMO and LUMO is significant; a small gap is linked to high reactivity, while a high energy gap value indicates high chemical stability jmchemsci.com. The time-dependent DFT (TD-DFT) method is often used to determine detailed electronic properties such as HOMO and LUMO energies bhu.ac.in. Electronic properties, including frontier molecular orbitals, are used to evaluate reactive electrophilic and nucleophilic sites bhu.ac.in. The distribution of frontier molecular orbitals can be further confirmed using Density of States (DOS) diagrams researchgate.net.

Computational Analysis of Molecular Geometries, Bond Lengths, and Bond Angles

Computational methods, including DFT, are employed to analyze molecular geometries, bond lengths, and bond angles ufms.brbhu.ac.inmdpi.comresearchgate.netmarquette.edunimte.ac.cntandfonline.com. DFT calculations predict bond lengths and bond angles ufms.brbhu.ac.in. Geometry optimization is carried out to find the most stable atomic arrangement of a molecule researchgate.net. A comprehensive investigation of bond lengths and bond angles is discussed to understand the geometrical architecture of molecules bhu.ac.in. Optimized geometrical parameters such as bond lengths and bond angles can be calculated by semi-empirical quantum chemical computation methods researchgate.net. Analysis of geometry-optimized models, including bond angles and lengths, can indicate distortions in molecular geometry marquette.edu. Comparison of theoretical calculations, such as DFT optimized geometric variables, with experimental data like X-ray diffraction can show high consistency researchgate.nettandfonline.com.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide dynamic insights into molecular behavior and interactions, complementing the static information obtained from quantum chemical calculations.

Molecular Dynamics Simulations (MDS) for Interaction Analysis

Molecular Dynamics Simulations (MDS) are a crucial tool in computational chemistry for studying the dynamic behavior of molecular systems researchgate.net. MD simulations provide a time-resolved picture of molecular motion by numerically solving Newton's equations of motion for the atoms within a system researchgate.net. This technique is widely applied in various fields, including the study of interactions between molecules mdpi.com. MDS can be used to evaluate the long-term interactions and stability of molecular complexes mdpi.comnih.gov. For instance, MD simulations have been used to study the interactions between proteins and their substrates nih.gov. They can also provide insights into the aggregation behavior and interactions of molecules in different environments, such as surfactants at interfaces mdpi.com. In drug discovery, MD simulation is an important tool for studying the conformational flexibility and dynamics of drug-target complexes and provides estimates of the thermodynamics and kinetics associated with these interactions researchgate.net.

Prediction and Interpretation of Spectroscopic and Optical Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic and optical properties of molecules like diphenyl succinate (B1194679). By simulating various spectroscopic techniques, researchers can gain insights into the molecular structure, bonding, and electronic transitions.

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, is a common application of computational chemistry. These simulations help in assigning experimental vibrational bands to specific molecular motions, providing a detailed structural fingerprint. Computational frameworks based on ab initio molecular dynamics (AIMD) can compute IR and Raman spectra from the time-correlation functions of dipole moments and polarizability tensors, respectively. nih.govchemrxiv.orgrsc.org This approach can capture additional peaks arising from host-guest interactions and emerging bonds, which is particularly useful for characterizing materials like covalent organic frameworks (COFs). chemrxiv.org DFT calculations are frequently used to reproduce vibrational spectra, enabling straightforward assignments of fundamental vibrations. jkps.or.kr

Interactive Table 1: Simulated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretching | [Value] | [Value] | [Mode] |

| C=O stretching | [Value] | [Value] | [Mode] |

| C-O stretching | [Value] | [Value] | [Mode] |

| Aromatic ring modes | [Value] | [Value] | [Mode] |

Computational methods, particularly DFT, are used to analyze the non-linear optical (NLO) properties of organic molecules. rsc.orgfrontiersin.org NLO properties are related to how a material interacts with intense laser light and are crucial for applications in areas like telecommunications and data storage. Calculations can determine parameters such as polarizability (α) and hyperpolarizability (β, γ), which quantify a molecule's linear and nonlinear optical response. frontiersin.org Studies on related diphenyl compounds and succinate derivatives have explored their NLO potential, highlighting the role of molecular structure, charge transfer, and π-conjugation in enhancing these properties. researchgate.netresearchgate.netacs.orgnih.gov

Interactive Table 2: Computed Non-Linear Optical Properties

| Property | Value (a.u.) | Computational Method | Basis Set |

| Dipole Moment (μ) | [Value] | [Method] | [Basis Set] |

| Polarizability (α) | [Value] | [Method] | [Basis Set] |

| First Hyperpolarizability (β) | [Value] | [Method] | [Basis Set] |

Simulation of Vibrational Spectra (e.g., IR, Raman)

Computational Reaction Mechanism Elucidation

Computational chemistry plays a vital role in understanding the step-by-step processes of chemical reactions involving diphenyl succinate, including the identification of intermediates and transition states and the determination of their relative energies.

Computational studies can shed light on the mechanisms of complex transformations, such as the reductive debromination of related compounds like polybrominated diphenyl ethers (PBDEs). nih.govsemanticscholar.orgrsc.org These studies often involve investigating electron transfer mechanisms and identifying the preferred sites for debromination based on molecular descriptors like the energy of the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov While direct computational studies on the reductive debromination of this compound were not found, research on similar systems provides a framework for how computational methods would be applied to elucidate such pathways. The analysis typically involves optimizing the structures of reactants, intermediates, transition states, and products to determine the energetically most favorable reaction route. mdpi.comarxiv.orgcuny.edu

Computational methods are essential for mapping the potential energy surface of a reaction, identifying stable intermediates (local energy minima) and high-energy transition states (saddle points) that connect them. solubilityofthings.comscielo.br By calculating the energies of these species, researchers can determine activation barriers and reaction enthalpies, providing insights into reaction kinetics and thermodynamics. cuny.edunih.gov This energetic profiling helps in understanding the feasibility and selectivity of different reaction pathways. Transition states, being transient configurations, are not directly observable experimentally but can be characterized computationally. solubilityofthings.comresearchgate.net The stability and characteristics of intermediates, which are longer-lived than transition states, can also be investigated computationally and sometimes verified experimentally. solubilityofthings.com

Interactive Table 3: Energetics of Reaction Pathway

| Species | Optimized Energy (kcal/mol) | Description |

| Reactant(s) | [Energy] | Initial state |

| Intermediate 1 | [Energy] | Stable species |

| Transition State 1 | [Energy] | Energy barrier |

| Intermediate 2 | [Energy] | Stable species |

| Transition State 2 | [Energy] | Energy barrier |

| Product(s) | [Energy] | Final state |

Advanced Research Directions and Emerging Trends

Development of Novel Diphenyl Succinate-Based Functional Molecules

The unique structural features of succinate (B1194679) esters, including this compound, make them valuable scaffolds for designing molecules with specific biological or material properties.

Design of Next-Generation Succinate Dehydrogenase (SDH) Inhibitors and Related Bioactive Compounds

Succinate dehydrogenase (SDH), also known as succinate ubiquinone oxidoreductase (SQR), is a crucial enzyme in both the citric acid cycle and the mitochondrial respiratory chain. It represents a significant target for the development of fungicides and potential antimicrobial agents. nih.govacs.orgacs.orgmdpi.comnih.govacs.orgresearchgate.net Existing commercial SDH inhibitors (SDHIs) often contain amide fragments and face challenges with pathogen resistance, driving the need for novel structures. mdpi.comnih.govresearchgate.net

Recent research has explored diphenyl ether derivatives as promising skeletons for new SDH inhibitors. acs.orgresearchgate.netnih.govnih.gov For instance, novel diphenyl ether formylhydrazine (B46547) derivatives have been designed and synthesized, demonstrating broad-spectrum antifungal activity. nih.govacs.org One such compound, M8, exhibited high antifungal activity against multiple pathogens, outperforming existing fungicides like boscalid (B143098) in certain tests. nih.gov Structure-activity relationship studies suggest that para-substituted benzene (B151609) rings in these derivatives can enhance antifungal potency. nih.govacs.org Enzyme inhibition assays and molecular docking studies support that the antifungal effect is linked to SDH inhibition. nih.govacs.org

Another approach involves diphenyl ether ester derivatives, designed using a bioisosteric strategy, which have shown potential efficacy against fungi like Rhizoctonia solani. acs.orgnih.gov Studies indicate that compounds with shorter linkers can significantly improve antifungal activity, and ester-linked compounds may be superior to their amide or N-(alkoxy) counterparts. acs.orgnih.gov Compound ba, an ester-linked derivative, demonstrated high efficacy against R. solani, comparable to boscalid, without negatively impacting plant growth. acs.orgnih.gov This suggests a potential avenue for replacing traditional heterocyclic amide-based inhibitors. acs.orgnih.gov

Furthermore, N-(alkoxy)diphenyl ether carboxamide derivatives have been synthesized and evaluated as novel SDHIs. mdpi.comnih.govnih.gov A structure-based molecular design strategy was employed, hypothesizing that the carboxamide fragment could form hydrogen bonds with specific amino acid residues in the SDH enzyme, while the terminal benzene ring could engage in π–π interactions. mdpi.com Compound M15 from this series showed good control effects against several plant pathogens. nih.gov Structure-activity relationship studies highlighted the importance of N-O-benzyl substitution, particularly with halogen groups on the benzyl (B1604629) ring, for better antifungal activity. nih.gov Molecular docking studies identified key interaction sites within the SDH enzyme, including π–π interactions with Trp35 and hydrogen bonds with Tyr33 and Trp173. mdpi.comnih.govnih.govresearchgate.net

SDH inhibitors are also being investigated as potential next-generation antimicrobials, particularly against drug-resistant Mycobacterium tuberculosis. acs.org Identifying chemical scaffolds that inhibit the mycobacterial SDH quinone-binding site is a focus, with the hypothesis that this could lead to selective inhibition and avoid toxicity to eukaryotic cells. acs.org

Table 1 summarizes some representative examples of novel diphenyl ether-based compounds explored as SDH inhibitors.

| Compound Type | Key Structural Feature(s) | Target Pathogen(s) | Notable Finding(s) | Source(s) |

| Diphenyl ether formylhydrazine | Formylhydrazine linkage, diphenyl ether | Various fungi | Broad-spectrum antifungal activity; Compound M8 outperformed boscalid. | nih.govacs.org |

| Diphenyl ether ester | Ester linkage, diphenyl ether | Rhizoctonia solani | Shorter linkers enhance activity; Compound ba comparable to boscalid. | acs.orgnih.gov |

| N-(alkoxy)diphenyl ether carboxamide | Carboxamide linkage, N-(alkoxy) group | Various plant pathogens | N-O-benzyl substitution important for activity; Key interactions with SDH residues. | mdpi.comnih.govnih.govresearchgate.net |

Exploration of Bioisosteric Approaches in Analog Design for Enhanced Activity

Bioisosterism is a strategy in medicinal chemistry and analog design that involves replacing an atom or group of atoms with another with similar physicochemical properties to create molecules with similar biological properties but potentially improved characteristics such as reduced toxicity, altered metabolism, or enhanced activity. openaccessjournals.comu-tokyo.ac.jpresearchgate.netcambridgemedchemconsulting.com This approach is being utilized in the design of novel compounds based on diphenyl ether skeletons for targeting SDH. acs.orgnih.gov

Sustainable Synthesis and Green Chemistry Principles in this compound Production

There is a growing emphasis on developing sustainable and environmentally benign methods for chemical synthesis, including the production of compounds like this compound and its derivatives. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov

Utilization of Bio-Based Monomers and Sustainable Catalysts

A key aspect of sustainable synthesis is the use of renewable resources as starting materials. Bio-based monomers, derived from biomass feedstocks, are being explored as alternatives to petrochemical-based precursors in the production of various chemicals and polymers, including those related to succinate chemistry. researchgate.netresearchgate.netlidsen.comrsc.orgdiva-portal.orgrsc.org Succinic acid itself can be produced through fermentation from renewable sources, making it a promising bio-based building block. lidsen.com

In the context of synthesizing succinate-containing polymers like poly(butylene succinate) (PBS), which is structurally related to this compound, research focuses on utilizing bio-based succinic acid and 1,4-butanediol (B3395766). researchgate.netlidsen.comrsc.org While bio-based succinic acid is commercially available, the economic viability of bio-based 1,4-butanediol is still a challenge compared to its petrochemical counterpart. lidsen.com

Sustainable catalysts play a crucial role in green chemistry by enabling reactions under milder conditions, reducing energy consumption, and minimizing the generation of hazardous waste. nih.govresearchgate.netrsc.orgmdpi.comucsb.edu In the synthesis of polyesters involving succinate derivatives, enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are being investigated as environmentally friendly alternatives to traditional metal-based catalysts. researchgate.netlidsen.commdpi.compsecommunity.orgtechscience.commdpi.com Enzymatic polymerization can be carried out under milder temperatures and can avoid the issues associated with toxic metal residues in the final product. researchgate.netmdpi.comacs.org

Studies have explored lipase-catalyzed polycondensation reactions involving succinate derivatives, sometimes using solvents like diphenyl ether to achieve higher molecular weights in the resulting polymers. researchgate.netmdpi.compsecommunity.orgnih.govmdpi.com However, there is also research into solvent-less enzymatic polycondensation to further reduce the environmental impact. psecommunity.orgtechscience.com The use of solid acid catalysts, such as H+-Zeoliteβ, has also been explored for the esterification of succinic acid with phenols to produce this compound, achieving high yields. researchgate.net

Enzymatic Pathways for Environmentally Benign Processes

Enzymatic synthesis offers a promising route for developing more environmentally benign processes for producing succinate derivatives and related compounds. researchgate.netlidsen.comrsc.orgmdpi.commdpi.comnih.gov Enzymes are highly selective catalysts that can operate under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. researchgate.netmdpi.com

Lipases have been widely studied for their ability to catalyze esterification and transesterification reactions, which are key steps in the synthesis of succinate esters and polyesters. researchgate.netlidsen.commdpi.compsecommunity.orgmdpi.com For instance, lipases have been successfully used to catalyze the polycondensation of diethyl succinate or dimethyl succinate with diols to produce polyesters like PBS. lidsen.compsecommunity.orgmdpi.com

Research in this area focuses on optimizing enzymatic reaction conditions, including temperature, reaction time, enzyme concentration, and the nature of the monomers, to achieve high yields and desired molecular weights of the products. mdpi.compsecommunity.org The immobilization of enzymes is also a strategy to enhance their stability and reusability, contributing to the sustainability of the process. researchgate.netmdpi.compsecommunity.org While enzymatic synthesis can sometimes result in lower molecular weights compared to traditional methods, ongoing research aims to overcome this limitation through strategies like two-stage polymerization or ring-opening polymerization catalyzed by enzymes. lidsen.compsecommunity.org

Interdisciplinary Research Integrating this compound Chemistry

Research involving this compound and its derivatives increasingly involves interdisciplinary collaborations, bringing together expertise from various scientific fields to address complex challenges and explore new applications. ucsb.eduaup.nluga.edunih.gov

The design and development of novel SDH inhibitors, for example, requires the integration of organic chemistry for synthesis, biochemistry to understand enzyme function and inhibition mechanisms, structural biology for molecular docking and understanding binding interactions, and microbiology or plant pathology for evaluating antifungal or antimicrobial activity. nih.govacs.orgacs.orgmdpi.comnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.net This interdisciplinary approach is essential for the rational design of effective and selective inhibitors.

In the realm of sustainable synthesis and bio-based materials, research on utilizing bio-based monomers and enzymatic pathways for producing succinate-containing polymers involves chemists, biologists, material scientists, and engineers. researchgate.netresearchgate.netlidsen.comrsc.orgdiva-portal.orgrsc.orgmdpi.comtechscience.commdpi.com This collaboration is necessary to develop efficient fermentation processes for monomer production, optimize enzymatic polymerization reactions, characterize the properties of the resulting bio-based polymers, and explore their potential applications in various fields, such as packaging or biomedical devices. researchgate.netresearchgate.netlidsen.comrsc.org